5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline
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Overview
Description
5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of bromothiophene and dioctyl groups attached to the quinoxaline core. It is primarily used in the field of organic electronics, particularly in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized by the condensation of a 1,2-diamine with a diketone.
Attachment of Dioctyl Groups: The dioctyl groups are introduced through a substitution reaction involving the brominated quinoxaline and an appropriate dioctyl precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline has several scientific research applications:
Organic Electronics: It is used in the development of organic photovoltaic cells and OLEDs due to its favorable electronic properties.
Material Science: The compound is studied for its potential use in the fabrication of advanced materials with specific electronic and optical properties.
Chemical Research: Researchers use this compound to explore new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of 5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline involves its interaction with molecular targets in organic electronic devices. The compound’s electronic properties, such as its ability to transport charge and absorb light, are crucial for its function in photovoltaic cells and OLEDs. The bromothiophene and dioctyl groups play a significant role in modulating these properties, enhancing the compound’s performance in electronic applications.
Comparison with Similar Compounds
Similar Compounds
- 5,8-Bis(5-bromothiophen-2-yl)-2,3-bis(3-(octyloxy)phenyl)quinoxaline
- 5,8-Bis(5-bromothiophen-2-yl)-2,3-dihexylquinoxaline
Uniqueness
5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline is unique due to its specific combination of bromothiophene and dioctyl groups, which impart distinct electronic and optical properties. These properties make it particularly suitable for use in organic electronics, where efficient charge transport and light absorption are essential.
Properties
Molecular Formula |
C32H40Br2N2S2 |
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Molecular Weight |
676.6 g/mol |
IUPAC Name |
5,8-bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline |
InChI |
InChI=1S/C32H40Br2N2S2/c1-3-5-7-9-11-13-15-25-26(16-14-12-10-8-6-4-2)36-32-24(28-20-22-30(34)38-28)18-17-23(31(32)35-25)27-19-21-29(33)37-27/h17-22H,3-16H2,1-2H3 |
InChI Key |
DPFYDASSDSPAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=NC2=C(C=CC(=C2N=C1CCCCCCCC)C3=CC=C(S3)Br)C4=CC=C(S4)Br |
Origin of Product |
United States |
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